![molecular formula C17H15N7O3S B2480386 N-(5-Methylisoxazol-3-yl)-2-((3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid CAS No. 941956-47-4](/img/structure/B2480386.png)

N-(5-Methylisoxazol-3-yl)-2-((3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

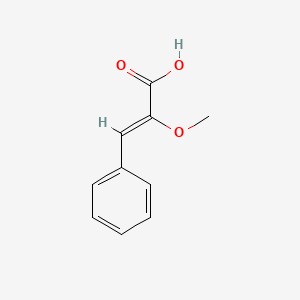

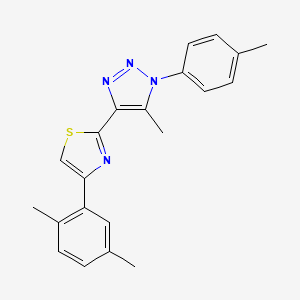

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15N7O3S and its molecular weight is 397.41. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

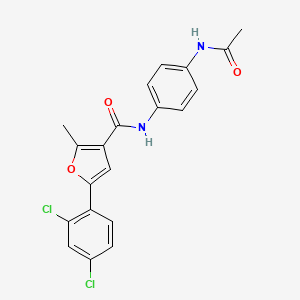

- Die [1,2,3]Triazolo[4,5-d]pyrimidin-Derivate haben aufgrund ihrer potenziellen Antikrebsaktivitäten Aufmerksamkeit erregt. Forscher haben diese Verbindungen synthetisiert und auf ihre antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht . Weitere Studien könnten ihren Wirkmechanismus untersuchen und ihre Wirksamkeit optimieren.

- Das [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst wurde als Vorlage für die Entwicklung neuer LSD1-Inhibitoren verwendet. Verbindung 27, abgeleitet von diesem Gerüst, zeigte potente LSD1-inhibitorische Wirkungen (IC50 = 0,564 μM) und könnte als potenzielles Therapeutikum untersucht werden .

- Die einzigartige Struktur der Verbindung bietet Möglichkeiten für ein rationales Arzneimittel-Design. Forscher können verschiedene Bereiche des Moleküls modifizieren, um seine pharmakologischen Eigenschaften zu verbessern. Docking-Studien haben bereits Wechselwirkungen aufgezeigt, die zu einer verbesserten Aktivität in verwandten Verbindungen beitragen .

- Computergestützte Studien haben Schlüsselparameter für [1,2,3]Triazolo[4,5-d]pyrimidine identifiziert, darunter die fragliche Verbindung. Diese Deskriptoren können helfen, ihre Anti-Proliferationswirkungen vorherzusagen und die Entdeckung neuer Medikamente zu leiten .

Krebsforschung

Hemmung der Lysin-spezifischen Demethylase 1 (LSD1)

Arzneimittelentwicklung und -optimierung

Computergestützte Vorhersagen

Wirkmechanismus

Target of Action

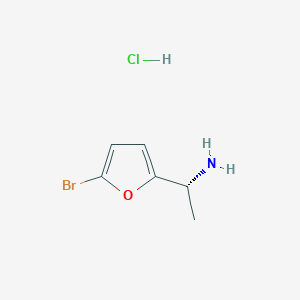

The compound, also known as 2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, primarily targets the Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , and its aberrant overexpression has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1, inhibiting its activity . The structure-activity relationship studies indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . Lysine methylation is a post-translational modification that plays a crucial role in various biological processes, including gene expression, protein function, and cellular differentiation.

Pharmacokinetics

The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Upon treatment with the compound, the activity of LSD1 can be significantly inhibited . This inhibition leads to a suppression of cancer cell proliferation and migration .

Eigenschaften

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3S/c1-10-6-13(22-27-10)20-14(25)8-28-17-15-16(18-9-19-17)24(23-21-15)11-4-3-5-12(7-11)26-2/h3-7,9H,8H2,1-2H3,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNOBGHFZRNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2480308.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2480310.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2480323.png)